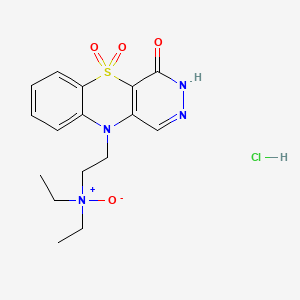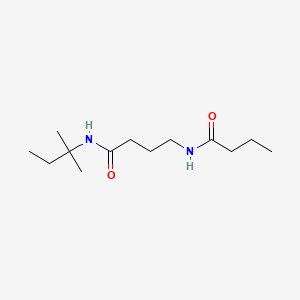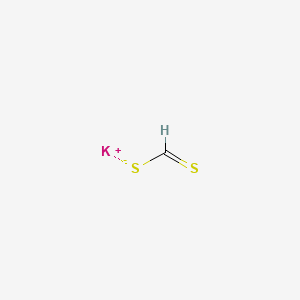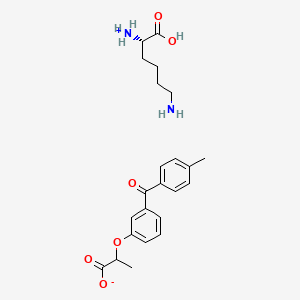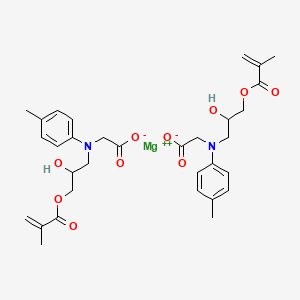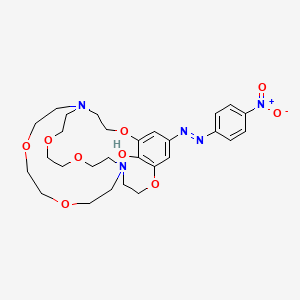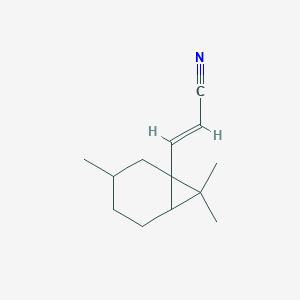
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(410)heptyl)- is an organic compound with the molecular formula C13H19N It is characterized by a bicyclic structure with a nitrile group attached to a propenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- typically involves the reaction of azidocaranols with mono-substituted acetylenes through azide-alkyne cycloaddition reactions. For instance, the reaction of azide with methyl propiolate catalyzed by CuI–DIPEA–AcOH yields the desired product . The reaction conditions often include the use of copper(I) iodide (CuI) as a catalyst, along with diisopropylethylamine (DIPEA) and acetic acid (AcOH) as co-catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of click chemistry, particularly azide-alkyne cycloaddition, are likely employed on a larger scale to produce this compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its structural similarity to bioactive molecules.
Industry: It is used in the development of new materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- involves its interaction with molecular targets through its nitrile group. The nitrile group can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological activity. The bicyclic structure also contributes to its stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7,7-Trimethylbicyclo(4.1.0)heptane: Similar in structure but lacks the nitrile group.
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- derivatives: Various derivatives with different substituents on the bicyclic ring.
Uniqueness
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- is unique due to its combination of a nitrile group and a bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
72214-40-5 |
|---|---|
Formule moléculaire |
C13H19N |
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
(E)-3-(3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl)prop-2-enenitrile |
InChI |
InChI=1S/C13H19N/c1-10-5-6-11-12(2,3)13(11,9-10)7-4-8-14/h4,7,10-11H,5-6,9H2,1-3H3/b7-4+ |
Clé InChI |
ZKOZRKAKTFRKJP-QPJJXVBHSA-N |
SMILES isomérique |
CC1CCC2C(C2(C1)/C=C/C#N)(C)C |
SMILES canonique |
CC1CCC2C(C2(C1)C=CC#N)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



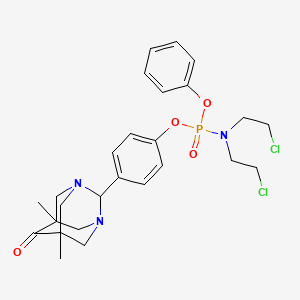

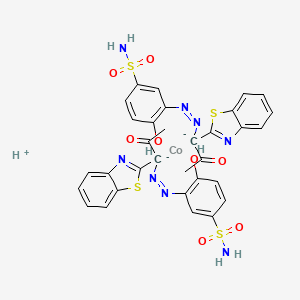
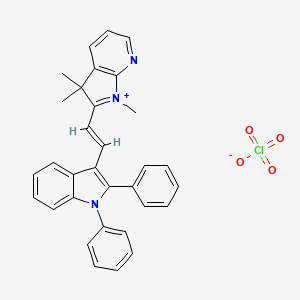
![5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B15184653.png)


